

Comparative Analysis of Bioactive Compounds from *Tripterygium wilfordii*

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Compound of Interest

Compound Name: *Regelidine*

Cat. No.: B15596243

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A note on "**Regelidine**": Extensive searches for a compound named "**Regelidine**" derived from *Tripterygium wilfordii* did not yield any specific results in publicly available scientific literature. It is possible that this is a proprietary, novel, or less-documented compound. This guide will therefore focus on the most well-researched and clinically relevant bioactive compounds from *Tripterygium wilfordii*: Triptolide and Celastrol.

Introduction

Tripterygium wilfordii Hook F, also known as Thunder God Vine, is a plant used in traditional Chinese medicine for its profound anti-inflammatory and immunosuppressive properties.[1][2][3][4][5] Its therapeutic effects are attributed to a variety of bioactive compounds, with the diterpenoid Triptolide and the triterpenoid Celastrol being the most potent and extensively studied.[1][6][7] Both compounds exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][6][7][8] However, their clinical application is significantly hampered by a narrow therapeutic window and considerable toxicity.[1][6][9] This guide provides a comparative analysis of Triptolide and Celastrol, summarizing their in vivo efficacy, toxicity profiles, and mechanisms of action, supported by experimental data.

Quantitative Data Summary

The following tables summarize the comparative in vivo efficacy and toxicity of Triptolide and Celastrol in preclinical models.

Table 1: Comparative In Vivo Efficacy

					contusion volume, edema, and apoptosis	
Spinal Cord Injury	Not Specified	Celastrol	Not Specified	Not Specified	Reduced motor neuron death; inhibited microglial activation via miR- 96/IKKβ/N F-κB pathway	[8]

Table 2: Comparative Toxicity Profile

Compound	Toxicity Type	Animal Model	Key Findings	Reference
Triptolide	Hepatotoxicity	Wistar Rats	Causes necrosis of hepatocytes with inflammatory cell infiltration.	[9]
Cardiotoxicity	Not Specified	Induces oxidative stress, mitochondrial dysfunction, and apoptosis in cardiomyocytes.	[1][9]	
Reproductive Toxicity	Not Specified	A well-known and significant safety concern.	[9]	
Celastrol	Systemic Toxicity	Not Specified	High systemic toxicity, including hepatotoxicity, cardiotoxicity, and hematopoietic system toxicity, limiting clinical application.	[9]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative experimental protocols for evaluating the in vivo efficacy and toxicity of Triptolide and Celastrol.

In Vivo Efficacy Study: Non-Small Cell Lung Cancer Xenograft Model

- Cell Culture: Human non-small cell lung cancer cell lines (e.g., H1299) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Animal Model: Athymic nude mice (4-6 weeks old) are used.
- Tumor Implantation: A suspension of cancer cells (e.g., 5×10^6 cells in 100 μ L of PBS) is injected subcutaneously into the flank of each mouse.
- Treatment Regimen: When tumors reach a volume of 50-100 mm³, mice are randomly assigned to treatment groups:
 - Vehicle control (e.g., DMSO and polyethylene glycol)
 - Triptolide alone (e.g., 0.25 mg/kg/day)
 - Celastrol alone (e.g., 1.0 mg/kg/day)
 - Combination of Triptolide and Celastrol Treatments are administered via intraperitoneal injection daily.[9]
- Data Collection:
 - Tumor volumes are measured every two days using calipers and calculated using the formula: $(\text{length} \times \text{width}^2)/2$. [9]
 - Mouse body weight is monitored as an indicator of toxicity.[9]
- Endpoint: After a predefined treatment period, mice are euthanized, and tumors are excised and weighed.[9]

Toxicity Evaluation

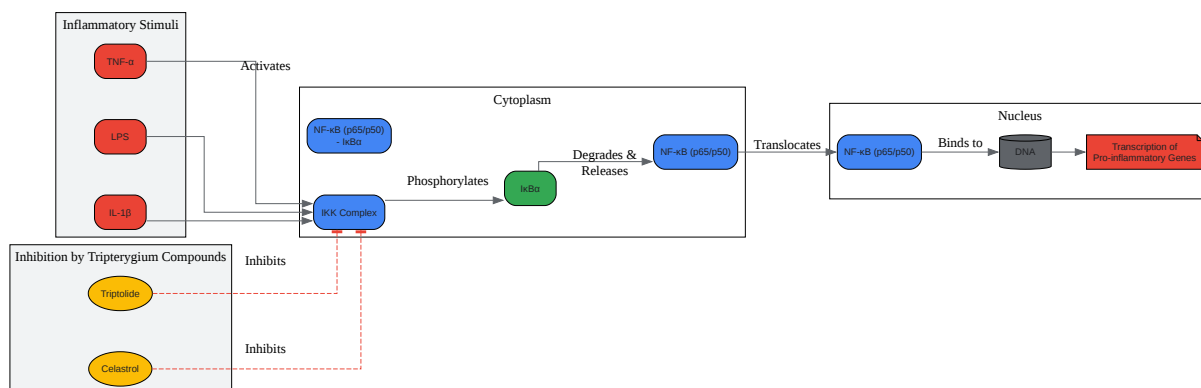
- Histopathological Analysis: At the end of the treatment period, major organs (liver, kidney, heart, etc.) are collected, fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of any pathological changes.
- Serum Biochemistry: Blood samples are collected to analyze markers of liver function (e.g., ALT, AST) and kidney function (e.g., BUN, creatinine).

- Complete Blood Count (CBC): To assess for any effects on the hematopoietic system.

Mandatory Visualizations

Signaling Pathways

Both Triptolide and Celastrol exert their potent anti-inflammatory effects primarily through the inhibition of the NF- κ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2]

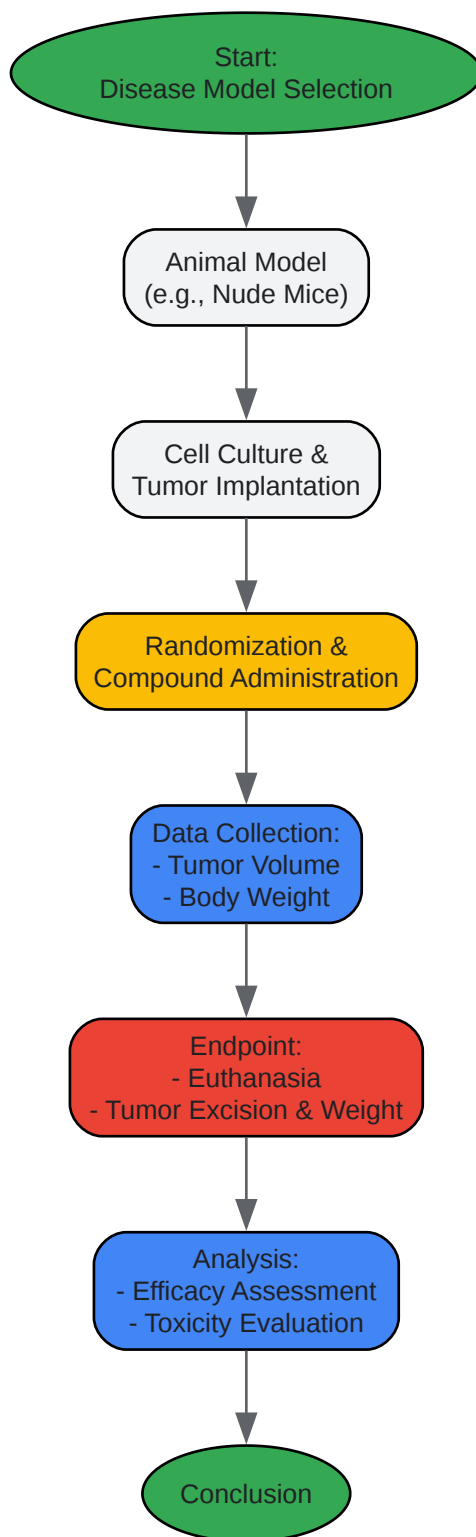


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Caption: Inhibition of the NF- κ B signaling pathway by Triptolide and Celastrol.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of Tripterygium compounds.



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Caption: General experimental workflow for in vivo compound evaluation.

Other Bioactive Compounds from *Tripterygium wilfordii*

While Triptolide and Celastrol are the most studied, *Tripterygium wilfordii* contains a diverse array of other bioactive compounds, including other diterpenoids, triterpenoids, and alkaloids. [2] Compounds such as wilforine, wilforgine, and demethylzeylasteral have also been identified as significant components.[10][11] Additionally, a novel analog of triptolide, 5R-Hydroxytriptolide (LLDT-8), has been developed to have lower cytotoxicity while retaining high immunosuppressive activity and is undergoing clinical trials.[12]

Conclusion

Triptolide and Celastrol are highly potent bioactive compounds from *Tripterygium wilfordii* with significant therapeutic potential, particularly in the treatment of inflammatory diseases and cancer.[1][6] Their shared mechanism of inhibiting the NF- κ B pathway underscores their powerful anti-inflammatory effects.[1] However, their clinical utility is severely limited by their toxicity profiles.[1][6][9] The synergistic anti-cancer effect observed when Triptolide and Celastrol are used in combination suggests that combination therapies could be a promising strategy to enhance efficacy while potentially allowing for lower, less toxic doses of each compound.[1][9] Future research is focused on developing derivatives with improved safety profiles, such as LLDT-8, and novel drug delivery systems to enhance targeted delivery and reduce systemic toxicity.[1][8][12]

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